

gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-Dimethylaniline

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Compound of Interest

Compound Name: 3,5-Dimethylaniline

Cat. No.: B087155

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Application Note and Protocol for the GC-MS Analysis of 3,5-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylaniline is an important chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Due to its potential toxicity and its classification as a suspected carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples, raw materials, and finished products.^{[1][2]} Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds like **3,5-Dimethylaniline**, offering high sensitivity, selectivity, and structural elucidation capabilities.^[1]

This application note provides a detailed protocol for the quantitative analysis of **3,5-Dimethylaniline** using GC-MS. The methodology covers sample preparation from both liquid and solid matrices, instrumental conditions, and data analysis procedures.

Principle of GC-MS

Gas Chromatography (GC) separates volatile compounds in a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid

support within a capillary column) and a mobile phase (an inert gas, such as helium). As the sample mixture travels through the column, compounds with higher volatility and lower affinity for the stationary phase elute faster. The separated compounds then enter the Mass Spectrometer (MS), which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects the abundance of each ion. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification, while the chromatographic peak area is used for quantification.

Materials and Reagents

- Solvents: Methylene chloride (pesticide grade or equivalent), n-Hexane (HPLC grade), Methanol (HPLC grade), Ethyl acetate (HPLC grade)[1][3]
- Reagents: **3,5-Dimethylaniline** (analytical standard, >99% purity), Anhydrous sodium sulfate, Sodium hydroxide (NaOH)[1][4], 1,4-Dichlorobenzene-d4 (internal standard)[3]
- Gases: Helium (carrier gas, 99.999% purity)[5][6]
- Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa, separatory funnels, evaporating tubes.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., groundwater, wastewater)

- Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.
- Spike the sample with an appropriate amount of internal standard (e.g., 1,4-Dichlorobenzene-d4).
- Adjust the pH of the sample to >11 using 1.0 M NaOH to ensure the aniline is in its free base form.[1][7]

- Add 50 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes, periodically venting the pressure.
- Allow the layers to separate and drain the organic (bottom) layer into a flask.
- Repeat the extraction twice more with fresh 50 mL portions of methylene chloride.
- Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.[1]
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., soil, chemical mixtures)

- Homogenize the solid sample to ensure uniformity.
- Mix 10 g of the homogenized sample with a drying agent like diatomaceous earth.[1]
- Place the mixture into an ASE extraction cell.
- Perform the extraction using methylene chloride at an elevated temperature and pressure (e.g., 100 °C, 1500 psi).
- Collect the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
- Spike the final extract with the internal standard before injection.
- Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter	Setting
Gas Chromatograph	
Column	DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min ^[8]
Injection Mode	Splitless, 1 μ L injection volume ^{[3][8]}
Injector Temperature	280 °C ^[3]
Oven Temperature Program	Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 200 °C, hold for 2 min, then ramp at 20 °C/min to 280 °C, hold for 5 min. ^{[3][8]}
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV ^[9]
Ion Source Temperature	230 °C ^[3]
Quadrupole Temperature	150 °C ^[3]
Transfer Line Temperature	290 °C ^[8]
Acquisition Mode	Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for 3,5-Dimethylaniline	Target Ion: m/z 121, Qualifier Ions: m/z 106, 77 ^{[10][11][12]}
SIM Ion for 1,4-Dichlorobenzene-d4	m/z 152

Data Presentation

Calibration and Quantification

An external standard calibration method is used for quantification.^{[9][13]} Prepare a series of calibration standards of **3,5-Dimethylaniline** in the final extraction solvent (e.g., methylene

chloride) at concentrations ranging from 0.1 µg/mL to 20 µg/mL. Each calibration standard should also contain the internal standard at a constant concentration.

Table 1: Calibration Data for **3,5-Dimethylaniline**

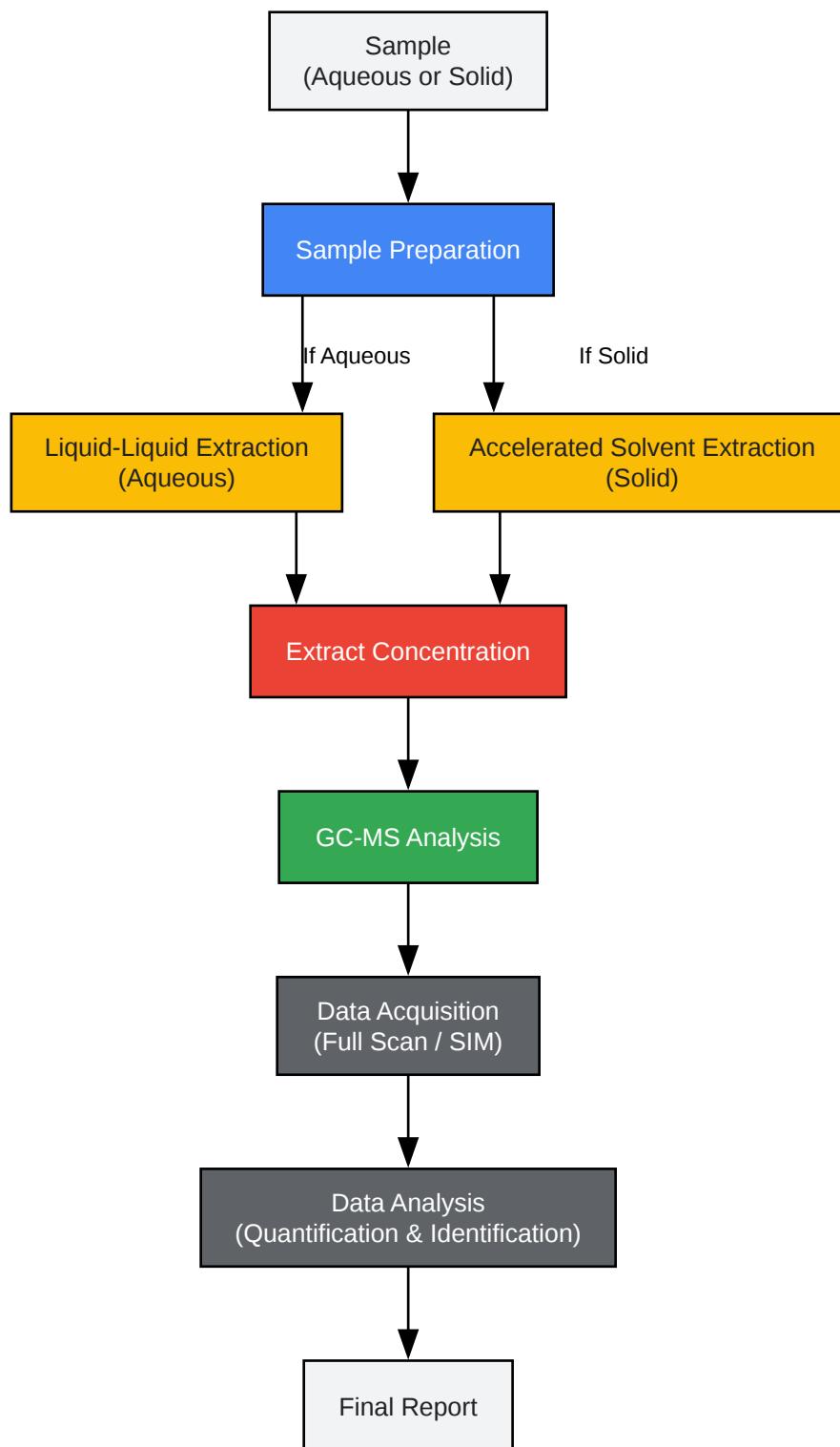
Concentration (µg/mL)	Peak Area (3,5-Dimethylaniline)	Peak Area (Internal Standard)	Response Ratio (Analyte Area / IS Area)
0.1	15,234	450,123	0.0338
0.5	76,543	452,345	0.1692
1.0	151,987	449,876	0.3378
5.0	758,432	451,234	1.6808
10.0	1,523,678	450,567	3.3817
20.0	3,045,789	449,987	6.7686
Correlation Coefficient (r ²)	\multicolumn{3}{c}{0.9995}		

Method Performance

Table 2: Method Validation Parameters

Parameter	Value
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Linearity Range	0.1 - 20 µg/mL
Precision (%RSD, n=6)	< 5%
Accuracy (Recovery %)	95 - 105%

Visualizations



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Caption: Experimental workflow for GC-MS analysis of **3,5-Dimethylaniline**.



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Caption: Logical relationship of key GC-MS components.

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